molecular formula C26H22F3NO5 B13384798 (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid

Cat. No.: B13384798
M. Wt: 485.5 g/mol
InChI Key: NAFAOGMPPYEXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethoxy-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Fmoc-protected amino acids, which are synthesized through a series of reactions including esterification, amidation, and deprotection . The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, making the process more scalable and cost-effective. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc group makes it particularly useful in solid-phase peptide synthesis, where it serves as a protecting group for amino acids .

Biology

In biological research, ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid is used in the study of protein interactions and enzyme mechanisms. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for biochemical assays .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, allowing the compound to participate in various chemical reactions. The trifluoromethoxy-phenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO5/c27-26(28,29)35-23-12-6-1-7-16(23)13-14-22(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21-22H,13-15H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFAOGMPPYEXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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